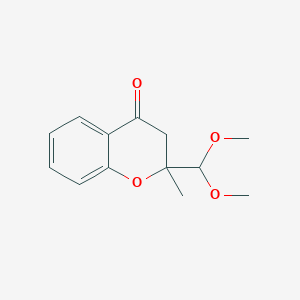

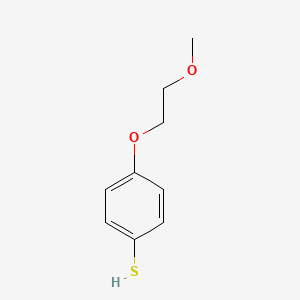

![molecular formula C17H21NO4 B2719721 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide CAS No. 2097898-32-1](/img/structure/B2719721.png)

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in nature and have been reported to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For example, a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives have been studied extensively. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .科学研究应用

Supramolecular Assembly and Liquid Crystal Organization

The structure of certain benzofuran derivatives, similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide, has been studied for their supramolecular packing motifs. These compounds exhibit novel organizational motifs involving π-stacked rods encased in a triple helical network of hydrogen bonds. This structure is suggestive of a new mode of organization for some columnar liquid crystals, indicating potential applications in materials science and nanotechnology (Lightfoot et al., 1999).

Synthesis of Novel Compounds

Research into the synthesis and functionalization of benzofuran derivatives has led to the development of new chemical entities. For instance, the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides with alkaline hydrogen peroxide resulted in the formation of novel tetrahydrobenzofuran derivatives. These compounds have been further transformed into 2-hydroxy-2-(4-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-5-yl)cyclohexane-1,3-diones through oxidation, showcasing the versatility of benzofuran compounds in synthesizing new molecular structures with potential biological activities (Levai et al., 2002).

Anti-Inflammatory and Analgesic Agents

A study on derivatives derived from visnaginone and khellinone, structurally related to benzofuran compounds, has demonstrated significant anti-inflammatory and analgesic activities. These novel compounds were synthesized and screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and selectivity, with notable analgesic and anti-inflammatory effects. This research underscores the potential therapeutic applications of benzofuran derivatives in developing new medications for inflammation and pain management (Abu‐Hashem et al., 2020).

Orexin Receptor Antagonism

In the context of neuropsychopharmacology, benzofuran derivatives have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor mechanisms. Specifically, compounds targeting orexin receptors have been evaluated in models of binge eating in rats, showing selective reduction in binge eating behaviors without affecting standard food intake. This suggests potential applications in treating eating disorders and compulsive eating behaviors (Piccoli et al., 2012).

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. Some of these compounds have shown considerable protection against excitotoxic neuronal cell damage and possess ROS scavenging and antioxidant activities, indicating potential applications in neuroprotective therapies (Cho et al., 2015).

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

属性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-20-16(11-18-17(19)12-6-8-21-9-7-12)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLDPJFTWVTGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CCOCC1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

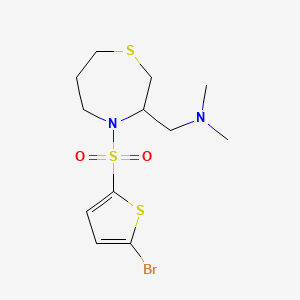

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2719644.png)

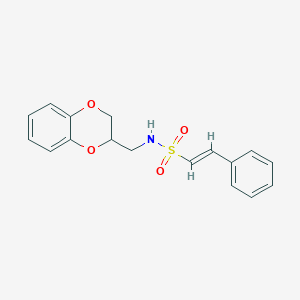

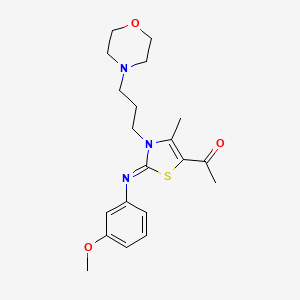

![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

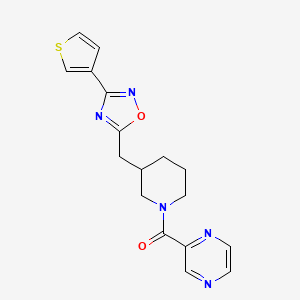

![2-Amino-2-[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2719648.png)

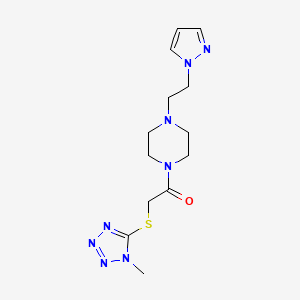

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2719652.png)

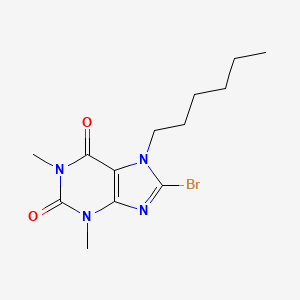

![(R)-8A-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2719654.png)